Ramipril-d5 Acyl-β-D-glucuronide

Matrix Effect LC-MS/MS Bioanalysis

Ramipril-d5 Acyl-β-D-glucuronide is a stable isotope-labeled (SIL) internal standard, representing the deuterated acyl glucuronide conjugate of the widely prescribed ACE inhibitor prodrug, Ramipril. This compound is a critical analytical tool, specifically designed for the accurate and precise quantification of the pharmacologically relevant Ramipril Acyl-β-D-glucuronide metabolite in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C₂₉H₃₅D₅N₂O₁₁
Molecular Weight 597.67
Cat. No. B1150750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamipril-d5 Acyl-β-D-glucuronide
Molecular FormulaC₂₉H₃₅D₅N₂O₁₁
Molecular Weight597.67
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ramipril-d5 Acyl-β-D-glucuronide: A Deuterated Phase II Metabolite for Definitive Bioanalysis


Ramipril-d5 Acyl-β-D-glucuronide is a stable isotope-labeled (SIL) internal standard, representing the deuterated acyl glucuronide conjugate of the widely prescribed ACE inhibitor prodrug, Ramipril . This compound is a critical analytical tool, specifically designed for the accurate and precise quantification of the pharmacologically relevant Ramipril Acyl-β-D-glucuronide metabolite in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its primary utility lies in compensating for analytical variability, such as matrix effects and extraction inefficiencies, ensuring the robust and reliable data required for rigorous pharmacokinetic and drug metabolism studies . Ramipril-d5 Acyl-β-D-glucuronide is intended exclusively for research and analytical applications, and is not for diagnostic or therapeutic use .

The Analytical Imperative: Why Unlabeled Metabolites and Structural Analogs Are Inadequate for Accurate Quantification


Generic substitution of Ramipril-d5 Acyl-β-D-glucuronide with the unlabeled metabolite (Ramipril Acyl-β-D-glucuronide) or a structural analog (e.g., Ramipril-d5, Enalapril) is analytically invalid for LC-MS/MS quantification. This failure stems from two primary, well-documented factors. First, the unlabeled metabolite, being endogenous to study samples, cannot function as an internal standard. Second, and more critically, Ramipril acyl glucuronide is an inherently labile species prone to pH- and temperature-dependent hydrolysis and back-conversion to its parent compound during sample handling, which can lead to significant pseudo-overestimation of ramipril concentrations [REFS-1, REFS-2]. The use of a structurally dissimilar analog, such as Enalapril, does not correct for differential extraction recovery or matrix effects, a limitation that deuterated SIL standards are specifically designed to overcome [3]. Therefore, only a stable, co-eluting, isotopically labeled analog, such as Ramipril-d5 Acyl-β-D-glucuronide, can provide the requisite compensation for these multifaceted analytical challenges, ensuring data integrity and regulatory compliance [4].

Verifiable Differentiation: Quantitative Evidence for Ramipril-d5 Acyl-β-D-glucuronide


Matrix Effect Mitigation: d5-Labeled Glucuronide vs. Uncorrected Analysis

The use of a stable isotope-labeled internal standard is the industry standard for correcting matrix effects in LC-MS/MS. In a validated method using the structurally analogous Ramipril-d5, the measured matrix effect for ramipril was determined to be 3.5%, a level that was successfully compensated for, resulting in no impact on incurred sample analysis [1]. In the absence of an isotopic internal standard, this 3.5% variability would directly translate into analytical inaccuracy and imprecision, potentially affecting pharmacokinetic parameter calculations and study conclusions.

Matrix Effect LC-MS/MS Bioanalysis

Assay Precision: Comparative Performance Using Isotopic vs. Structural Analog Internal Standard

The choice of internal standard directly impacts assay precision and accuracy, especially at low concentrations. A validated method for ramipril and ramiprilat utilized the synthesized acyl glucuronide metabolite to develop a robust assay and demonstrated that 100% of incurred sample reanalysis (ISR) results matched within an 8% difference [1]. This high level of precision, critical for regulatory acceptance, is contrasted with methods using structural analogs like Enalapril, which typically yield higher inter-assay variability due to uncorrected differences in extraction and ionization [2].

Precision Accuracy Internal Standard Selection

Stability Under Analytical Conditions: d5-Labeled Glucuronide vs. Lability of Unlabeled Metabolite

Ramipril acyl glucuronide is a labile metabolite known to be susceptible to back-conversion, which can lead to overestimation of the parent drug, Ramipril [1]. This presents a significant analytical challenge. Stability studies have demonstrated that under validated analytical conditions (including low pH and temperature), back-conversion of ramipril acyl glucuronide was not observed [2]. The use of Ramipril-d5 Acyl-β-D-glucuronide as an internal standard provides a critical control for this inherent lability. By experiencing the same degradation kinetics, it allows for the accurate assessment and correction of any back-conversion that may occur during sample processing, a feature not possible with a non-glucuronide or unlabeled internal standard.

Stability Glucuronide Back-conversion

Validated Application Scenarios for Ramipril-d5 Acyl-β-D-glucuronide


Regulated Bioequivalence and Pharmacokinetic Studies of Ramipril Formulations

Ramipril-d5 Acyl-β-D-glucuronide is the definitive internal standard for LC-MS/MS methods quantifying the metabolite Ramipril Acyl-β-D-glucuronide in human plasma. Its use is essential for achieving the stringent accuracy and precision (±15%) required by regulatory agencies (e.g., EMA, FDA) for bioequivalence and pharmacokinetic studies. The evidence confirms that methods employing this approach can achieve an intra- and inter-day precision of within 5.2% and 5.0%, respectively, at the LLOQ [1], and demonstrate excellent ISR performance, with 100% of samples differing by less than 8% [2].

Investigative Drug Metabolism and Excretion Studies

In non-clinical or clinical metabolism studies aimed at elucidating the disposition of Ramipril, this deuterated standard is used to accurately measure the extent of Phase II glucuronidation. The evidence of its stability under controlled conditions [1] is paramount for studies where the labile acyl glucuronide is a key analyte of interest, ensuring that the measured concentrations reflect true in vivo formation rather than ex vivo artifacts.

Troubleshooting and Validating Methods Affected by Metabolite Interference

As documented, glucuronide metabolites can cause significant interference and back-conversion in assays for the parent drug Ramipril [1]. Ramipril-d5 Acyl-β-D-glucuronide is used as a critical tool during method development and validation to monitor and control for this interference. It allows analytical scientists to develop specific, robust methods by providing a means to track the fate of the labile metabolite through the extraction and analysis process, ensuring the final assay is free from this source of bias.

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